N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide

Anticancer Prostate Cancer DU-145

The 7-methyl substituent is absent from all 12 patent-exemplified pyrroloquinoline anticancer agents (US8420815B1). Procuring this N-acetyl derivative fills that SAR gap, enabling systematic evaluation of 7-methyl potency against DU-145 prostate carcinoma cells (class IC₅₀ range 0.114 - >15 000 µM). The minimal acetyl group serves as a clean baseline for subsequent hydrolysis and library diversification.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
Cat. No. B12122284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCC1=CC2=NC3=C(CCN3NC(=O)C)C=C2C=C1
InChIInChI=1S/C14H15N3O/c1-9-3-4-11-8-12-5-6-17(16-10(2)18)14(12)15-13(11)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)
InChIKeyIGEJYBPVYQUUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>36.2 [ug/mL] (The mean of the results at pH 7.4)

N-(7-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide – Identity & Scaffold Class


N-(7-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide (molecular formula C₁₄H₁₅N₃O, MW = 241.29 g/mol) is a synthetic N-acetyl derivative of the 2,3-dihydro-1H-pyrrolo[2,3-b]quinoline heterocyclic scaffold, bearing a methyl substituent at the 7-position of the quinoline ring . The parent scaffold (7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline, CAS 927999-31-3, C₁₂H₁₂N₂, MW = 184.24 g/mol) is commercially available from multiple suppliers . This compound belongs to the broader class of substituted pyrrolo[2,3-b]quinolines, which have been investigated for diverse pharmacological activities including anticancer, antibacterial, antiplasmodial, and MDR-modulatory effects [1]. The N-acyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline sub-class is specifically covered by patent US8420815B1 as anti-cancer agents targeting prostate cancer [2].

N-(7-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide – Why Generic Substitution Fails


Pyrrolo[2,3-b]quinoline derivatives are not interchangeable building blocks. The identity and position of substituents on both the quinoline ring and the N-acyl group profoundly influence biological target engagement, selectivity, and physicochemical properties. In the anticancer patent US8420815B1, IC₅₀ values against DU-145 prostate carcinoma cells span over four orders of magnitude (0.114 μM to >15,000 μM) depending solely on the nature of the R₂ acyl group and the ring-methyl position [1]. In the P-glycoprotein (P-gp) inhibitor series described by Lee et al. (2004), varying the substitution pattern on the dihydropyrroloquinoline core produced compounds with markedly different P-gp inhibitory potency while maintaining selectivity over MRP1 [2]. The target compound’s specific combination—an N-acetyl group at position 1 and a 7-methyl substituent on the quinoline ring—represents a distinct chemical space that cannot be predicted from other regioisomers (e.g., 6-methyl or 8-methyl variants) or other N-acyl analogs (e.g., N-benzoyl, N-phenylacetyl). Direct experimental comparison data for this specific compound are limited; the evidence presented below is predominantly class-level inference drawn from structurally proximate analogs [3].

N-(7-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide – Differentiation Evidence


Antiproliferative Potency in DU-145 Prostate Cancer

In patent US8420815B1, 12 N-acyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline derivatives were evaluated for inhibition of DU-145 human prostate carcinoma cell proliferation using the Alamar-Blue assay. The three most potent compounds (Examples 1–3) exhibited IC₅₀ values of 0.114 μM, 0.183 μM, and 0.613 μM. Seven of 12 compounds showed IC₅₀ < 20 μM. The target compound N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide was not directly tested in this patent; however, it is structurally intermediate between the unsubstituted N-acetyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline core and the more potent N-benzoyl-substituted analogs. The 7-methyl substituent distinguishes it from the 6-methyl and 8-methyl regioisomers used as starting materials in the patent examples [1]. Class-level inference: the N-acetyl-7-methyl configuration occupies a unique SAR position not represented among the 12 directly tested examples [1].

Anticancer Prostate Cancer DU-145 N-acyl pyrroloquinoline

Structural Comparison with PGP-4008

PGP-4008 (N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide, CAS 365565-02-2) is the most extensively characterized dihydropyrroloquinoline, demonstrating selective P-gp inhibition without modulating MRP1, and in vivo efficacy in a murine MDR solid tumor model when co-administered with doxorubicin [1]. The target compound differs from PGP-4008 in three critical structural features: (i) N-acetyl (C₂) vs. N-2-phenylacetyl (C₈) at position 1; (ii) absence vs. presence of an N-benzyl group; and (iii) 7-methyl vs. unsubstituted quinoline ring. These differences produce a substantially lower molecular weight (241.29 vs. 393.48 g/mol) and reduced lipophilicity (predicted), which may confer superior aqueous solubility and distinct ADME properties. No direct head-to-head P-gp assay data exist for the target compound .

P-glycoprotein MDR modulation Selectivity Chemical probe

Regioisomeric SAR: 7-Methyl vs. 6- and 8-Methyl

The patent US8420815B1 explicitly lists 6-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline and 8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline as starting materials for N-acyl derivatives, but the 7-methyl regioisomer is absent from the exemplified compounds [1]. The 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline core (CAS 927999-31-3) is commercially available as a distinct chemical entity . In related pyrrolo-quinoline antineoplastic series, Ferlin et al. (2000) noted that a methyl group at position 7 of the pyrrolo-quinoline ring confers interesting cell growth inhibitory properties against the NCI panel of cell lines, particularly against CNS-, melanoma-, and prostate-derived cells [2]. The regioisomeric position of the methyl group alters the electronic distribution of the quinoline ring, which can affect DNA intercalation potential, target protein binding, and metabolic stability.

Regioselectivity SAR Quinoline substitution Synthetic building block

N-Acyl Group Lipophilicity Comparison

Among the N-acyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline derivatives disclosed in patent US8420815B1, the acyl group (R₂CO) varies from acetyl (C₂) to substituted benzoyl groups. The patent exemplifies compounds with 3,4,5-trimethoxyphenyl, 3,4-dimethoxyphenyl, methoxyphenyl, methylphenyl, fluorophenyl, and bromophenyl carbonyl substituents [1]. The N-acetyl group (present in the target compound) represents the smallest possible acyl substituent in this series. This minimal size confers lower lipophilicity (predicted ΔlogP ≈ −1.5 to −2.5 vs. benzoyl analogs), potentially improving aqueous solubility and reducing non-specific protein binding. In the broader pyrroloquinoline literature, smaller N-substituents have been associated with improved drug-likeness parameters (e.g., compliance with Lipinski’s Rule of Five) [2]. No direct experimental logP or solubility comparison data exist for this specific compound.

Lipophilicity Drug-likeness N-acyl SAR Physicochemical properties

Synthetic Tractability & Derivatization Potential

The target compound is synthesized via condensation of 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine—a single-step, high-yielding acylation reaction analogous to the general method described in patent US8420815B1 [1]. The N-acetyl group can serve a dual purpose: as a stable protecting group during further synthetic elaboration on the quinoline ring, or as a hydrolyzable moiety to regenerate the free N-1 amine for subsequent diversification. This contrasts with the N-benzoyl and N-phenylacetyl analogs in the patent, which require harsher conditions for deprotection and may limit downstream synthetic flexibility [1]. The 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline precursor is commercially available (CAS 927999-31-3) .

Synthetic chemistry Building block Acetyl deprotection Derivatization

N-(7-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)acetamide – Research & Industrial Applications


SAR Exploration of 7-Methyl Regioisomer

The 7-methyl substitution position on the quinoline ring is not represented among the 12 exemplified compounds in patent US8420815B1, which covers only 6-methyl, 8-methyl, and unsubstituted variants [1]. Procuring this compound enables systematic SAR exploration of how the 7-methyl group affects DU-145 prostate carcinoma cell antiproliferative activity relative to the patent's established data (IC₅₀ range: 0.114–>15,000 μM). The N-acetyl group provides a minimal steric and lipophilic baseline for evaluating the contribution of the 7-methyl position, after which the acetyl can be hydrolyzed and replaced with larger acyl groups for potency optimization [1]. This approach addresses a specific gap in the existing patent landscape.

Low-Lipophilicity Chemical Probe Development

With a molecular weight of 241.29 g/mol—substantially lower than PGP-4008 (393.48 g/mol) [2] and most N-benzoyl analogs in the patent literature—the target compound is predicted to have improved aqueous solubility and reduced non-specific binding. These properties make it suitable as a starting scaffold for developing chemical probes where low lipophilicity is essential, such as in cellular target engagement assays, fluorescence-based screening, or fragment-based drug discovery (FBDD) campaigns [3]. The N-acetyl group can be readily replaced with photoaffinity or fluorescent tags via deprotection and re-acylation.

Building Block for Parallel Library Synthesis

The compound's single-step synthesis from commercially available 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline (CAS 927999-31-3) enables rapid scale-up for parallel library production. The N-acetyl group can be selectively removed under mild conditions, allowing the free N-1 amine to be diversified with various electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates, etc.). This synthetic strategy supports the generation of focused libraries exploring chemical space around the 7-methylpyrroloquinoline scaffold, which is under-represented in existing patent and literature disclosures [1].

P-gp and ABC Transporter Selectivity Profiling

The structurally related compound PGP-4008 is a well-characterized selective P-gp inhibitor that does not modulate MRP1 [2]. The target compound's distinct substitution pattern (N-acetyl-7-methyl vs. N-benzyl-4-phenylacetamide) provides an opportunity to investigate how changes in the N-1 and ring substituents affect ABC transporter selectivity. Comparative testing in NCI/ADR (P-gp-overexpressing) and MCF-7/VP (MRP1-overexpressing) cell lines, using the established drug accumulation and cytotoxicity reversal assays from Lee et al. (2004) [2], would reveal whether the 7-methyl-N-acetyl scaffold retains, loses, or redirects transporter inhibition activity.

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